molecular formula C7H6INO2 B1293748 2-Iodo-4-nitrotoluene CAS No. 7745-92-8

2-Iodo-4-nitrotoluene

Cat. No.: B1293748
CAS No.: 7745-92-8
M. Wt: 263.03 g/mol
InChI Key: BUQSRXQJUZTIEW-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrotoluene, also known as 2-iodo-1-methyl-4-nitrobenzene, is an organic compound with the molecular formula C₇H₆INO₂. It is characterized by the presence of iodine and nitro functional groups attached to a toluene ring. This compound is typically a yellow crystalline solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-nitrotoluene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of toluene to form 4-nitrotoluene, followed by iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These reactions are typically carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitrotoluene involves its ability to participate in electrophilic aromatic substitution reactions. The iodine and nitro groups influence the reactivity of the aromatic ring, making it susceptible to further functionalization. The nitro group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, while the iodine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Comparison: 2-Iodo-4-nitrotoluene is unique due to the specific positioning of the iodine and nitro groups on the toluene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in certain synthetic applications due to the steric and electronic effects imparted by the iodine and nitro groups .

Properties

IUPAC Name

2-iodo-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSRXQJUZTIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228162
Record name 2-Iodo-4-nitrotoluene
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7745-92-8
Record name 2-Iodo-1-methyl-4-nitrobenzene
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Record name 2-Iodo-4-nitrotoluene
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Record name 7745-92-8
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Record name 2-Iodo-4-nitrotoluene
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Record name 2-iodo-4-nitrotoluene
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Record name 2-IODO-4-NITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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